molecular formula C19H21N3O4S B2742904 N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide CAS No. 922134-00-7

N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide

Cat. No. B2742904
CAS RN: 922134-00-7
M. Wt: 387.45
InChI Key: SEXSBMOFIGOYBB-UHFFFAOYSA-N
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Description

“N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide” is a complex organic compound. It’s a type of ABA-mimicking ligand that has been studied for its potential in promoting drought resistance in plants . It’s also known to bind directly to the PYR/PYL family of ABA receptors, resulting in inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Mechanism of Action

This compound acts as a potent activator of multiple members of the family of ABA receptors . It’s known to activate a gene network that is highly similar to that induced by ABA . Treatments with this compound have been shown to inhibit seed germination, prevent leaf water loss, and promote drought resistance .

Future Directions

The future research directions for this compound could involve further exploration of its potential in promoting drought resistance in plants . Additionally, its mechanism of action could be further studied to better understand its effects on ABA signaling . Other potential applications could be explored based on its chemical structure and properties.

properties

IUPAC Name

N-[4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-2-3-18(23)20-14-5-8-16(9-6-14)27(25,26)22-15-7-10-17-13(12-15)4-11-19(24)21-17/h5-10,12,22H,2-4,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXSBMOFIGOYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide

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